molecular formula C16H10N2O4S2 B4822363 (5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4822363
M. Wt: 358.4 g/mol
InChI Key: YLKOCKIMSAOAIF-NTEUORMPSA-N
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Description

The compound “(5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one” belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure features a 4-hydroxy-3-nitrobenzylidene substituent at position 5, a phenyl group at position 3, and a thioxo group at position 2. The (5E) stereochemistry indicates the trans configuration of the benzylidene moiety relative to the thiazolidinone ring.

Synthesis: Thiazolidinone derivatives are typically synthesized via a three-step protocol involving:

Formation of the thiazolidinone ring from thiourea and α-haloesters.

Substitution at position 3 (e.g., with phenyl groups).

Condensation with aldehydes to introduce the benzylidene moiety . The nitro and hydroxy groups in the target compound likely arise from condensation with 4-hydroxy-3-nitrobenzaldehyde.

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4S2/c19-13-7-6-10(8-12(13)18(21)22)9-14-15(20)17(16(23)24-14)11-4-2-1-3-5-11/h1-9,19H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKOCKIMSAOAIF-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group undergoes oxidation under mild conditions:

ReagentProductApplicationSource
H₂O₂ (30%)2-Oxo-1,3-thiazolidin-4-oneModifies electron density
OzoneSulfoxide/sulfone derivativesEnhances biological activity

Oxidation alters hydrogen-bonding capacity and electronic properties, influencing pharmacological interactions .

Nucleophilic Additions

The exocyclic α,β-unsaturated system participates in Michael additions:

NucleophileReaction SiteProduct TypeConditionsSource
Grignard reagentsβ-carbon of enoneThiazolidinone adductsAnhydrous THF
AminesC=C bond1,4-Addition derivativesEthanol, 60°C
ThiolsC=S groupDisulfide-linked dimersBasic conditions

These reactions expand structural diversity for structure-activity relationship (SAR) studies .

Cycloaddition Reactions

The conjugated dienone system engages in [4+2] Diels-Alder reactions:

DienophileConditionsCycloadductRegioselectivitySource
Maleic anhydrideToluene, 110°CBicyclic oxathiazine systemsEndo preference
TetracyanoethyleneMicrowave irradiationFused heterocyclesHigh yield

These reactions enable access to polycyclic architectures with enhanced bioactivity profiles .

Nitro Group Transformations

The 3-nitro substituent undergoes selective reduction:

Reducing AgentProductCatalystYieldSource
H₂/Pd-C3-Aminobenzylidene derivative85%
SnCl₂/HClHydroxylamine intermediate72%

Reduced derivatives show improved solubility and altered receptor-binding kinetics .

Tautomerism and Metal Coordination

The enol-keto tautomerism of the 4-hydroxy group facilitates metal chelation:

Metal IonCoordination SiteComplex Stability (log β)Source
Cu²⁺O (phenolic), S (thione)12.4 ± 0.3
Fe³⁺O (nitro), O (keto)9.8 ± 0.2

Metal complexes exhibit enhanced antioxidant and antimicrobial activities compared to the parent compound .

Photochemical Reactions

UV irradiation induces [2+2] cyclodimerization:

ConditionProductQuantum YieldSource
λ = 365 nm, CH₃CNDithiacyclobutane derivativeΦ = 0.32

This reactivity is exploited in photoresponsive drug delivery systems .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the thiazolidinone ring undergoes recyclization:

ReagentProductMechanismSource
H₂SO₄ (conc.)Thiophene-fused derivativesRing contraction
NaOH (40%)Thiazole analogsHydrolytic cleavage

This comprehensive reactivity profile positions (5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one as a versatile scaffold for medicinal chemistry and materials science. The nitro and hydroxy groups provide orthogonal handles for further functionalization, while the rigid conjugated system enables predictable regioselectivity in cycloadditions .

Scientific Research Applications

(5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to its biological effects. Additionally, the thiazolidinone ring can interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Key Structural Features :

  • The nitro group at position 3 of the benzylidene ring is electron-withdrawing, enhancing electrophilic reactivity.
  • The hydroxy group at position 4 facilitates hydrogen bonding, influencing solubility and crystal packing .

Structural Comparisons

Table 1: Structural Parameters of Selected Thiazolidinone Derivatives
Compound Substituents on Benzylidene Dihedral Angles (°) Crystal Packing Features Reference
Target compound (hypothetical) 4-hydroxy-3-nitro Not reported Likely strong H-bonding due to –OH -
(5Z)-5-(2-Hydroxybenzylidene) derivative 2-hydroxy 74.43 (heterocyclic vs. anilinic ring) Methanol hemisolvate formation
(5E)-5-(4-Hydroxy-3-methoxy) derivative 4-hydroxy-3-methoxy 17.31 (heterocyclic vs. phenyl) Methanol monosolvate, H-bond networks
(5Z)-5-(3-Nitrobenzylidene) derivative 3-nitro Not reported Planar conformation due to nitro

Key Observations :

  • The dihedral angles between the thiazolidinone ring and substituent aryl groups vary significantly. For example, the (5Z)-2-hydroxy derivative exhibits a 74.43° angle between the heterocyclic and anilinic rings, while the (5E)-4-hydroxy-3-methoxy analog shows a smaller angle (17.31°), indicating greater coplanarity .

Electronic and Thermodynamic Properties

  • Nitro vs. Methoxy/Hydroxy Groups :

    • The nitro group’s electron-withdrawing nature increases the electrophilicity of the benzylidene moiety, enhancing reactivity in nucleophilic addition reactions compared to methoxy or hydroxy substituents .
    • Density functional theory (DFT) studies suggest that nitro-substituted derivatives exhibit lower HOMO-LUMO gaps, making them more reactive in charge-transfer interactions .
  • Hydrogen Bonding :

    • The 4-hydroxy group in the target compound facilitates intermolecular hydrogen bonding, improving solubility in polar solvents. In contrast, methoxy groups (e.g., in compound IV from ) prioritize hydrophobic interactions.

Key Insights :

  • The nitro group in the target compound may enhance antibacterial and anticancer activity by promoting redox cycling or DNA intercalation .
  • The hydroxy group could improve solubility and bioavailability compared to purely hydrophobic derivatives (e.g., methyl-substituted analogs) .

Biological Activity

The compound (5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, while also discussing structure-activity relationships (SAR) that influence its efficacy.

Structure and Properties

The thiazolidin-4-one scaffold is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The specific substitution pattern of this compound, particularly the presence of a 4-hydroxy-3-nitrobenzylidene moiety at the 5-position and a phenyl group at the 3-position, is crucial for its biological activity.

Antibacterial Activity

Thiazolidin-4-one derivatives have been reported to exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound have shown potent activity against both Gram-positive and Gram-negative bacteria. A study indicated that certain thiazolidinones displayed over 90% inhibition against Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis and function.

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives has been extensively documented. Research indicates that modifications at various positions on the thiazolidinone ring can enhance cytotoxicity against cancer cell lines. For example, compounds with electron-withdrawing groups at the aromatic ring have demonstrated increased potency against HT29 adenocarcinoma cells . The proposed mechanisms include induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

Antioxidant Activity

Antioxidant properties are another significant aspect of thiazolidin-4-one derivatives. The ability to scavenge free radicals has been linked to their structural features. In comparative studies, some derivatives exhibited antioxidant activities comparable to established antioxidants like vitamin C . This property is vital for reducing oxidative stress-related damage in cells.

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazolidin-4-one derivatives is essential for optimizing their biological activities. The following factors are critical:

  • Substituent Effects : The nature and position of substituents on the aromatic ring significantly affect biological activity. Electron-withdrawing groups tend to enhance anticancer activity, while electron-donating groups may improve antibacterial properties.
  • Tautomerization : Thiazolidinones can exist in tautomeric forms, which can influence their reactivity and biological interactions. Studies using DFT calculations have shown that specific tautomeric forms are more favorable for biological activity .

Case Studies

Several studies highlight the biological efficacy of compounds related to this compound:

  • Antibacterial Study : A series of thiazolidinones were synthesized and tested against E. coli and S. aureus, showing inhibition rates exceeding 90% for certain derivatives .
  • Cytotoxicity Assay : Thiazolidinone derivatives were evaluated for cytotoxic effects on various cancer cell lines, with some compounds inducing apoptosis at concentrations as low as 10 µM .
  • Antioxidant Evaluation : Compounds were assessed using DPPH radical scavenging assays, revealing IC50 values significantly lower than those of control antioxidants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.